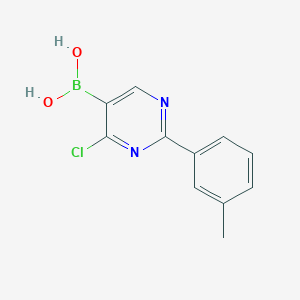
(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine derivative. One common method is the palladium-catalyzed borylation reaction, where the halogenated pyrimidine is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chloro group on the pyrimidine ring can be substituted
Propiedades
Fórmula molecular |
C11H10BClN2O2 |
|---|---|
Peso molecular |
248.47 g/mol |
Nombre IUPAC |
[4-chloro-2-(3-methylphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O2/c1-7-3-2-4-8(5-7)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
Clave InChI |
NOQSCUASMXZZOR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1Cl)C2=CC=CC(=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)
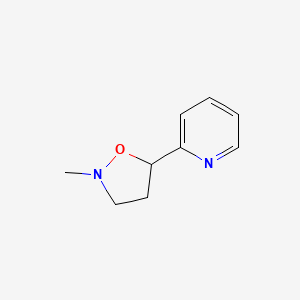
![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
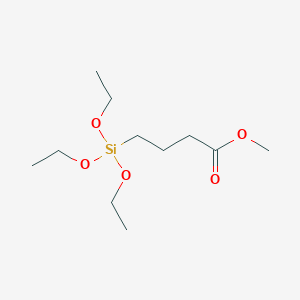
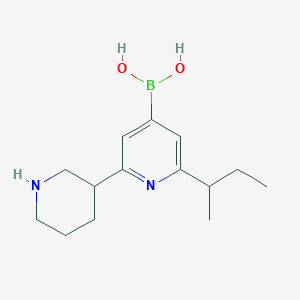
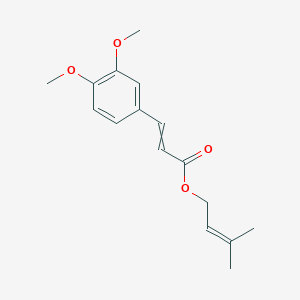
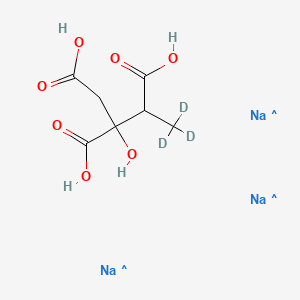
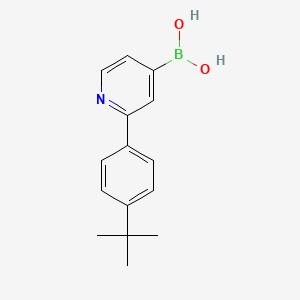
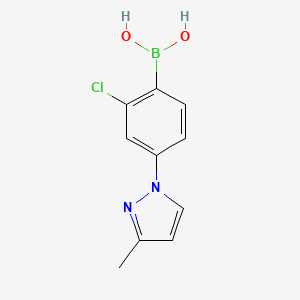
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
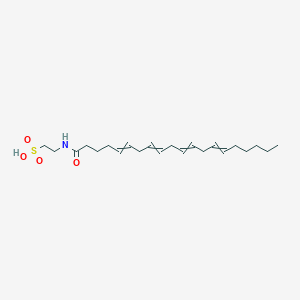
![Ethenetricarbonitrile, [(4-bromophenyl)amino]-](/img/structure/B14083295.png)
